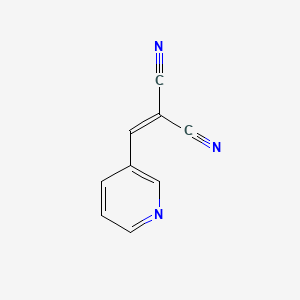

Malonsäuredinitril, (3-Pyridylmethylen)-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (3-pyridylmethylene)-malononitrile derivatives often involves reactions of malononitrile with other compounds. For instance, malononitrile reacts with ethyl cyanoacetate to produce polyfunctional substituted pyridine derivatives, which further react with aniline, hydrazines, and aromatic aldehydes to yield condensed products (Mohareb & Fahmy, 1985). Another synthesis route involves malononitrile's reaction with dimethylformamide and phosphorus oxychloride, leading to various pyridine derivatives through Vilsmeier formylation (Mittelbach & Junek, 1982).

Molecular Structure Analysis

The molecular structure of these derivatives is characterized by the presence of a pyridylmethylene group attached to the malononitrile moiety. The crystal structure of a representative compound, 2-[(dipyrrolidin-1-yl)methylene] malononitrile, was determined, showing an orthorhombic crystal system with specific bond lengths and angles indicating a trans configuration across the central bond (Al-Adiwish & Barag, 2022).

Chemical Reactions and Properties

These derivatives undergo various chemical reactions, including condensation with halo compounds under phase transfer catalysis conditions to yield alpha-polyfunctional derivatives and their subsequent reactions with hydrazine hydrate to form pyridinones and pyridines (El-Sayed & Khodairy, 1998). The reactivity pattern is influenced by the substituents on the pyridylmethylene moiety, leading to diverse heterocyclic structures.

Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclen

Malonsäuredinitril-Dimer, ein Derivat von Malonsäuredinitril, wird häufig in der Synthese verschiedener heterocyclischer Motive verwendet. Dazu gehören Bis-heterocyclische Verbindungen, kondensierte Heterocyclen-Derivate und bicyclische, verbrückte heterocyclische Gerüste. Die multifunktionelle Natur der Verbindung ermöglicht vielfältige Reaktionen wie Cycloaddition, Cyclokondensation und Mehrkomponentenreaktionen, was sie zu einem vielseitigen Baustein in der organischen Synthese macht .

Medizinische Chemie

Im pharmazeutischen Bereich hat sich Malonsäuredinitril-Dimer bei der Entwicklung von Nootropika bewährt. Diese Medikamente ahmen den Nervenwachstumsfaktor nach und fördern das Nervenwachstum und die Geweberegeneration. Die Verbindung wurde auf ihre Fähigkeit getestet, durch elektrokonvulsiven Schock induzierte Amnesie zu verringern, und zeigte in Tierversuchen eine nootropische Aktivität .

Farbstoffsynthese

Das Vorhandensein von drei CN-Funktionsgruppen im Malonsäuredinitril-Dimer macht es zu einem starken Elektronenakzeptor, was bei der Synthese von Farbstoffen von Vorteil ist. Es wird häufig bei der Herstellung von gelben und magentafarbenen Farbstoffen verwendet, da die Methylengruppe mit verschiedenen elektrophilen Verbindungen reagiert .

Umweltdetektion

Malonsäuredinitril kann mit trisubstituierten Olefin-Typ-Sondenmolekülen, die N-Heterocyclen enthalten, visuell nachgewiesen werden. Diese Sonden können in tragbaren Teststreifen hergestellt werden und zur visuellen Erkennung von Malonsäuredinitril in Umweltsystemen verwendet werden .

Grüne Chemie

Malonsäuredinitril ist an Praktiken der grünen Chemie beteiligt, insbesondere bei der metallfreien Synthese von Pyrano[2,3-d]pyrimidin-Gerüsten. Dies wird durch eine mehrkomponentige grüne Tandemmethode erreicht, die einen umweltfreundlicheren Ansatz für die chemische Synthese darstellt .

Materialwissenschaft

Obwohl in den Suchergebnissen keine spezifischen Details angegeben sind, wird vermutet, dass Malonsäuredinitril-Dimer Anwendungen in der Materialwissenschaft hat. Dies könnte die Entwicklung neuer Materialien mit einzigartigen Eigenschaften umfassen, die die chemische Reaktivität und die funktionellen Gruppen der Verbindung nutzen .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that malononitrile derivatives have been widely used in the synthesis of diverse heterocyclic systems . These systems often exhibit a broad range of biological and pharmaceutical properties .

Mode of Action

Malononitrile, (3-pyridylmethylene)-, is involved in multicomponent reactions (MCRs) for the synthesis of bioactive 2-amino-4H-benzo[b]pyran derivatives . The reaction is achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .

Biochemical Pathways

It’s known that malononitrile and its dimer are widely used in organic synthesis as ch acids in condensation reactions .

Result of Action

It’s known that malononitrile and its dimer are widely used in the synthesis of diverse heterocyclic systems . These systems often exhibit a broad range of biological and pharmaceutical properties .

Action Environment

The action of Malononitrile, (3-pyridylmethylene)- is influenced by environmental factors such as the presence of a catalyst and the reaction conditions. For instance, the synthesis of 2-amino-4H-benzo[b]pyran derivatives involves the use of an amine-functionalized SiO2@Fe3O4 catalyst . The reaction is achieved under solvent and waste-free conditions at room temperature .

Eigenschaften

IUPAC Name |

2-(pyridin-3-ylmethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-9(6-11)4-8-2-1-3-12-7-8/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPHHFYSCUHMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225229 | |

| Record name | Malononitrile, (3-pyridylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816508 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

7424-56-8 | |

| Record name | 2-(3-Pyridinylmethylene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Pyridylmethylene)malononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridylmethylenemalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, (3-pyridylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Pyridylmethylene)malononitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35MD2WSM7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.